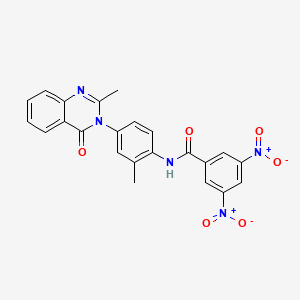

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O6/c1-13-9-16(26-14(2)24-21-6-4-3-5-19(21)23(26)30)7-8-20(13)25-22(29)15-10-17(27(31)32)12-18(11-15)28(33)34/h3-12H,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUJRDOLFBICDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. The key steps include the formation of the quinazoline core, followed by the introduction of the dinitrobenzamide group. Common reagents used in these reactions include various amines, nitro compounds, and acylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, amino derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide has shown promise in drug discovery due to its biological activities:

- Anticancer Activity : Studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. Research has demonstrated that quinazoline derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Anticonvulsant Effects : Preliminary findings suggest that this compound may interact with neuronal signaling pathways, potentially reducing seizure activity. Similar quinazoline derivatives have been noted for their anticonvulsant properties, indicating a possible therapeutic application in epilepsy .

- Antimicrobial Properties : The compound's structural characteristics may confer antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Biological Research

The compound's ability to modulate biological targets makes it valuable for research into disease mechanisms:

- Mechanisms of Action : Investigations into the interactions of this compound with various biological targets reveal its potential to affect cellular processes significantly. It may act on specific receptors or enzymes involved in critical signaling pathways .

- Biochemical Pathways : Its potential involvement in modulating neuronal signaling pathways suggests that further studies could elucidate its role in neurological disorders.

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in industrial settings:

- Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic molecules, which can be valuable in pharmaceuticals and materials science .

- Development of New Materials : Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings that require enhanced thermal or chemical resistance.

Case Studies

- Antiproliferative Effects Study : A study published in Molecules demonstrated that quinazoline derivatives exhibit significant antiproliferative effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Neuroprotective Potential Investigation : Research focusing on the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dinitrobenzamide moiety may contribute to the compound’s reactivity and ability to form covalent bonds with target molecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

2-methyl-4-oxoquinazoline derivatives: These compounds share the quinazoline core and may exhibit similar biological activity.

Dinitrobenzamide derivatives: Compounds with similar nitrobenzamide groups may have comparable reactivity and applications.

Uniqueness

This detailed overview provides a comprehensive understanding of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is a synthetic compound that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and weight, as well as its IUPAC name:

| Property | Details |

|---|---|

| Molecular Formula | C18H16N4O5 |

| Molecular Weight | 368.34 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thus disrupting cellular processes.

- Receptor Binding : It may bind to cell surface receptors, modulating various signaling pathways.

- Signal Transduction : The compound can influence intracellular signaling pathways that lead to changes in gene expression and cellular behavior.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibition zones:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli ATCC 25922 | 12 |

| Staphylococcus aureus ATCC 25923 | 13 |

| Pseudomonas aeruginosa ATCC 27853 | 12.5 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound was assessed through in vitro studies on various cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating significant activity against tumor cells while showing low toxicity in normal human cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 10.2 |

| HCT116 (Colon Cancer) | 9.8 |

This selectivity for cancer cells over normal cells suggests a promising therapeutic index.

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated using models of induced inflammation. The compound significantly reduced pro-inflammatory cytokine levels compared to controls, indicating its potential use in treating inflammatory conditions.

Case Studies

- Study on Antimicrobial Efficacy : A recent study focused on the synthesis and evaluation of various derivatives of quinazolinone compounds, including this compound. The results indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The findings highlighted its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells while sparing normal cells .

- Inflammation Model Study : In an experimental model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of such structurally complex benzamide derivatives typically involves multi-step reactions. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., HBTU) with tertiary amine bases (e.g., DIPEA) to facilitate amide bond formation between quinazolinone and nitrobenzoyl moieties .

- Optimization : Control temperature (e.g., 0–25°C for sensitive intermediates), solvent choice (DMF or DCM for polar intermediates), and reaction time (monitored via TLC/HPLC). For example, iodine-triethylamine mixtures can act as dehydrating agents in cyclization steps, but dicyclohexylcarbodiimide (DCC) may offer higher yields in certain cases .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How should researchers confirm the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and assess hydrogen bonding in the quinazolinone ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]) and detect nitro-group fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What experimental strategies are suitable for assessing solubility and stability under biological assay conditions?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solutions) followed by dilution into PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .

- Stability Studies : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

Q. What in vitro assays are recommended for preliminary biological activity evaluation?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for quinazolinone-containing compounds .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., nitro-group introduction) be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use -labeled nitric acid to track nitro-group incorporation via -NMR .

- Kinetic Analysis : Vary reagent concentrations (e.g., HNO/HSO) and monitor reaction progress via in situ IR spectroscopy .

- Computational Modeling : DFT calculations (Gaussian 09) to simulate transition states and identify rate-limiting steps .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate assays in parallel using identical cell lines/passage numbers and positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolomic Profiling : LC-MS/MS to identify metabolite interference (e.g., nitro-reductase activity altering compound efficacy) .

- Structural-Activity Relationship (SAR) : Synthesize analogs with modified nitro or methyl groups to isolate critical pharmacophores .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS Method Development : Optimize mobile phase (acetonitrile/0.1% formic acid) and collision energy for MRM transitions (e.g., m/z 450 → 320) .

- Validation Parameters : Assess linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP). Prioritize poses with hydrogen bonds to quinazolinone carbonyl groups .

- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-target complexes in solvated lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.